molecular formula C15H18FN3O2S B11266610 1-(4-fluorophenyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

1-(4-fluorophenyl)-3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazole

Cat. No.: B11266610
M. Wt: 323.4 g/mol
InChI Key: LFRTUQQOADIZLK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a dimethylpyrazole core, and a pyrrolidine sulfonyl moiety. These structural features contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Attachment of the pyrrolidine sulfonyl group: This can be done through a sulfonylation reaction using a suitable sulfonyl chloride and pyrrolidine.

Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-3,5-dimethylpyrazole: Lacks the pyrrolidine sulfonyl group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole: The substitution of fluorine with chlorine can affect the compound’s reactivity and interactions with molecular targets.

    1-(4-Fluorophenyl)-3,5-dimethyl-4-(morpholine-1-sulfonyl)-1H-pyrazole: The replacement of pyrrolidine with morpholine can influence the compound’s solubility and biological activity.

Properties

Molecular Formula

C15H18FN3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole

InChI

InChI=1S/C15H18FN3O2S/c1-11-15(22(20,21)18-9-3-4-10-18)12(2)19(17-11)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3

InChI Key

LFRTUQQOADIZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)N3CCCC3

Origin of Product

United States

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